
N-Me-D-Orn(Boc)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride, commonly referred to as N-Me-D-Orn(Boc)-OMe.HCl, is a synthetic amino acid derivative. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride typically involves the protection of the amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the carboxyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: For Boc group removal, trifluoroacetic acid (TFA) is commonly used.
Basic Conditions: For ester hydrolysis, sodium hydroxide (NaOH) or other strong bases are employed.
Coupling Reagents: For peptide synthesis, reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields N-Methyl-D-Ornithine.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of N-Methyl-D-Ornithine carboxylic acid.
Aplicaciones Científicas De Investigación
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemical Studies: To study enzyme-substrate interactions and protein folding.
Medicinal Chemistry: In the design and synthesis of peptide-based drugs and inhibitors.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into peptide chains. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to expose the functional amino group, allowing the peptide to interact with its target molecules. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-D-Ornithine: The deprotected form of N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride.
Fmoc-N-Methyl-D-Ornithine: Another protected form used in peptide synthesis.
Boc-L-Ornithine: A similar compound with a different stereochemistry.
Uniqueness
N-Methyl-D-Ornithine (tert-butoxycarbonyl)-O-methyl ester hydrochloride is unique due to its specific combination of protective groups, which provide stability and solubility while allowing for selective deprotection and functionalization during peptide synthesis .
Propiedades
Fórmula molecular |
C12H25ClN2O4 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
methyl (2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m1./s1 |
Clave InChI |
CYJPBNPWHLQXKO-SBSPUUFOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
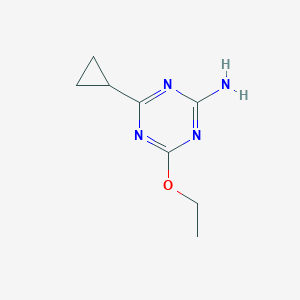
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
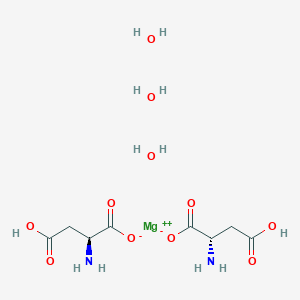
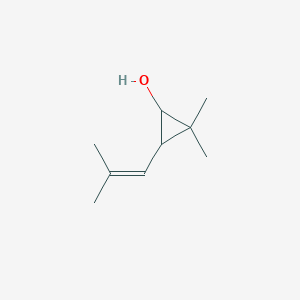
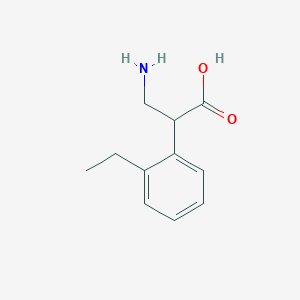
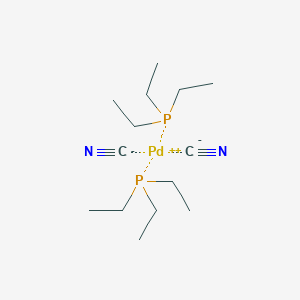

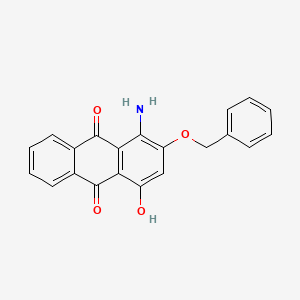
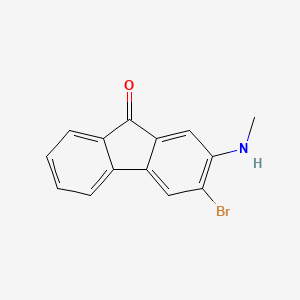
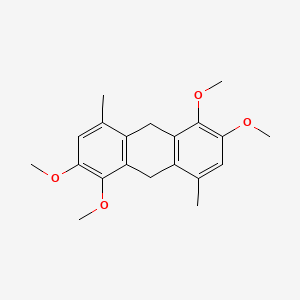
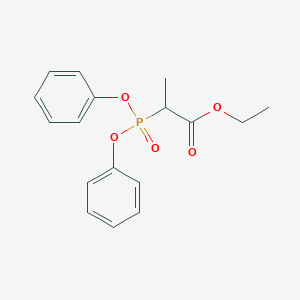
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
